molecular formula C13H16N2O6S B1386963 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid CAS No. 951624-87-6

1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid

Cat. No.: B1386963
CAS No.: 951624-87-6
M. Wt: 328.34 g/mol
InChI Key: DQUWWFQIHPTLKY-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H16N2O6S and its molecular weight is 328.34 g/mol. The purity is usually 95%.
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Biological Activity

1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-3-carboxylic acid (CAS No. 951624-87-6) is a synthetic compound with notable biological activities. Its molecular formula is C₁₃H₁₆N₂O₆S, and it has a molecular weight of 328.34 g/mol. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₆S
Molecular Weight328.34 g/mol
CAS Number951624-87-6
MDL NumberMFCD08692388

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example, studies have shown that derivatives of piperidine can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

A study highlighted the synthesis of several piperidine derivatives which demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 μM, suggesting their potential as microtubule-destabilizing agents . Additionally, these compounds were found to induce apoptosis in cancer cells, enhancing caspase-3 activity significantly at higher concentrations (10 μM), which is a critical pathway in programmed cell death .

The mechanism by which this compound exerts its biological effects may involve:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Caspase Activation : Induction of caspase enzymes suggests a pathway for triggering apoptotic processes in malignant cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the methylsulfonyl and nitrophenyl groups is believed to enhance its interaction with biological targets, increasing its potency against cancer cells. Variations in these substituents can lead to different levels of activity, emphasizing the importance of SAR studies in drug development.

Study 1: Evaluation of Antitumor Activity

In a comparative study involving various piperidine derivatives, researchers evaluated the cytotoxic effects on several cancer cell lines. The results indicated that compounds similar to this compound showed:

  • IC50 Values : The IC50 values ranged from 5 μM to 15 μM across different cell lines, indicating potent activity.
  • Cell Cycle Analysis : Significant alterations in cell cycle distribution were observed, with increased populations in the sub-G1 phase indicative of apoptosis.

Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that administration of piperidine derivatives led to reduced tumor growth rates compared to controls. These findings support the potential for clinical applications in oncology.

Properties

IUPAC Name

1-(2-methylsulfonyl-4-nitrophenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-22(20,21)12-7-10(15(18)19)4-5-11(12)14-6-2-3-9(8-14)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUWWFQIHPTLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.